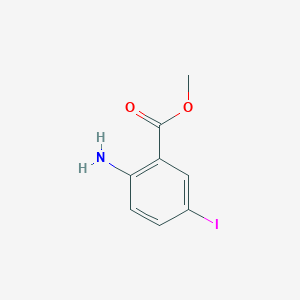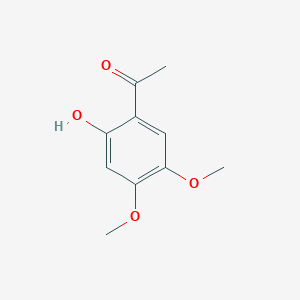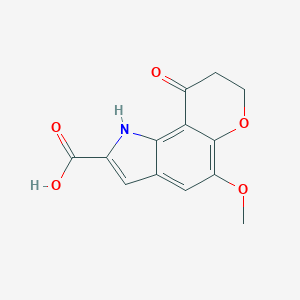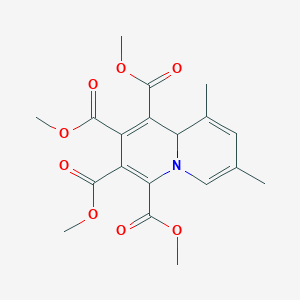![molecular formula C21H22FN3O2 B184850 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 6229-78-3](/img/structure/B184850.png)
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione, also known as FPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPP belongs to the class of piperazine derivatives and is a potent inhibitor of the dopamine transporter.
作用機序
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit the dopamine transporter.
Biochemical and Physiological Effects:
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have potent antidepressant and anxiolytic effects in animal models. It has also been shown to increase dopamine levels in the brain, which may be responsible for its therapeutic effects. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have a low affinity for other neurotransmitter transporters, such as the serotonin and norepinephrine transporters, which may contribute to its selectivity for the dopamine transporter.
実験室実験の利点と制限
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has some limitations for lab experiments. It has been shown to have some off-target effects, such as inhibition of the sigma-1 receptor, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. One area of research is the development of more selective dopamine transporter inhibitors, which may have fewer off-target effects. Another area of research is the development of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione may have potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder, which should be explored in future studies.
合成法
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzyl chloride to obtain 4-(2-fluorophenyl)-N-methylphenylhydrazine. This intermediate compound is then reacted with 1-(4-methylphenyl)-2,5-pyrrolidinedione in the presence of piperazine to obtain 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been optimized to obtain high yield and purity.
科学的研究の応用
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential as a treatment for drug addiction, as it inhibits the reuptake of dopamine, a neurotransmitter that is involved in reward and addiction. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
特性
CAS番号 |
6229-78-3 |
|---|---|
製品名 |
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
分子式 |
C21H22FN3O2 |
分子量 |
367.4 g/mol |
IUPAC名 |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H22FN3O2/c1-15-6-8-16(9-7-15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3 |
InChIキー |
UBDLRIHNDBCOCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



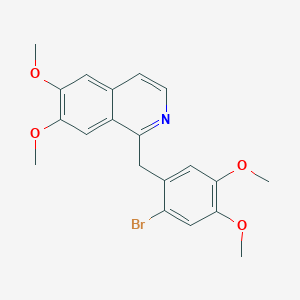


![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
